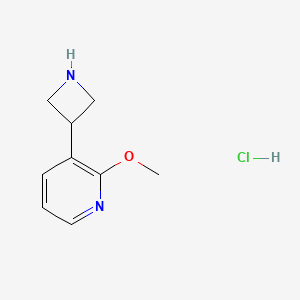![molecular formula C14H21N5O B13699159 5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a piperidyl group, and an imidazo[4,5-b]pyridinone core. Its molecular formula is C14H20N4O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridinone core, followed by the introduction of the piperidyl and dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or piperidyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A widely used catalyst in organic synthesis, known for its high nucleophilicity.
1-Methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the dimethylamino group but shares the core structure.
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one analogs: Variants with different substituents on the imidazo[4,5-b]pyridinone core.
Uniqueness
The uniqueness of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H21N5O |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H21N5O/c1-17(2)12-5-4-11-13(16-12)19(14(20)18(11)3)10-6-8-15-9-7-10/h4-5,10,15H,6-9H2,1-3H3 |
InChI-Schlüssel |
AUAGYRAAUGIPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C(C=C2)N(C)C)N(C1=O)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)




![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)



![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
